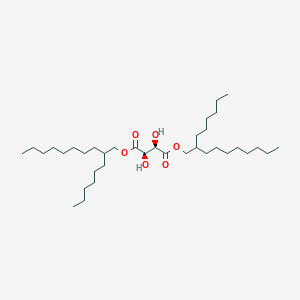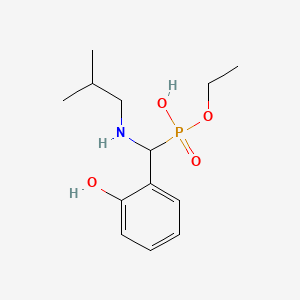
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is a chemical compound with the molecular formula C13H22NO4P. This compound is a member of the phosphonic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of the phosphonic acid group in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester typically involves the esterification of phosphonic acids with alcohols. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method involves the reaction of alkylphosphonic acids with alcohols in the presence of a catalyst such as butylmethylimidazolium hexafluorophosphate under microwave irradiation . This process is efficient and allows for the preparation of various phosphonate derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of ionic liquids as catalysts can improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phosphonic acid derivatives.
Oxidation: Oxidized phosphonic acid derivatives.
Substitution: Substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and receptors involved in various biochemical processes. This interaction can inhibit or modulate the activity of these enzymes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic acid derivatives: Similar in structure but differ in the oxidation state of phosphorus.
Phosphonates: Compounds with similar functional groups but different alkyl or aryl substituents.
Uniqueness
Phosphonic acid, ((2-hydroxyphenyl)((2-methylpropyl)amino)methyl)-, monoethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59488-08-3 |
|---|---|
Formule moléculaire |
C13H22NO4P |
Poids moléculaire |
287.29 g/mol |
Nom IUPAC |
ethoxy-[(2-hydroxyphenyl)-(2-methylpropylamino)methyl]phosphinic acid |
InChI |
InChI=1S/C13H22NO4P/c1-4-18-19(16,17)13(14-9-10(2)3)11-7-5-6-8-12(11)15/h5-8,10,13-15H,4,9H2,1-3H3,(H,16,17) |
Clé InChI |
NINKPXWGIHZMCV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1O)NCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![but-2-enedioic acid;3,5,6,8-tetrahydro-2H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14613100.png)
![Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14613105.png)

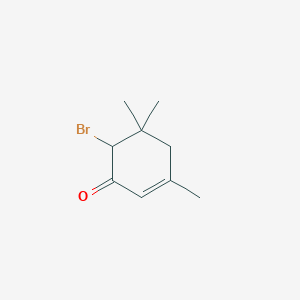
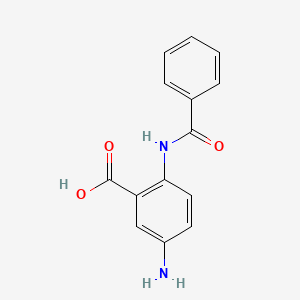


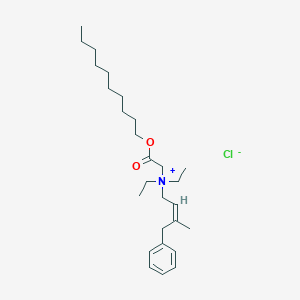
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
